Fluorine Regiochemistry: Steric and Electronic Effects
The target compound (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is distinguished from its closest regioisomers by the specific position of the fluorine atom relative to the boronic acid and carbamoyl groups. This unique substitution pattern is not found in analogs such as (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid (874289-27-7) or (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid (874219-24-6) . The ortho-fluoro substitution relative to the boronic acid in 874289-11-9 creates a distinct local dipole and steric profile that cannot be replicated by its regioisomers.
| Evidence Dimension | Fluorine Substitution Position |
|---|---|
| Target Compound Data | Fluorine at position 3 (relative to boronic acid) |
| Comparator Or Baseline | Fluorine at position 2 (874289-27-7) or position 4 (874219-24-6) |
| Quantified Difference | Regioisomeric difference |
| Conditions | Structural analysis |
Why This Matters
This specific regiochemistry is a critical determinant of a compound's binding affinity to biological targets and its reactivity in cross-coupling reactions, making generic substitution impossible.
